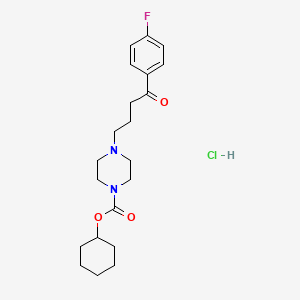

Fenaperone hydrochloride

Description

The compound’s exact pharmacological profile, including receptor affinity, therapeutic indications, and pharmacokinetics, remains underexplored in the referenced materials.

Properties

CAS No. |

26964-71-6 |

|---|---|

Molecular Formula |

C21H30ClFN2O3 |

Molecular Weight |

412.9 g/mol |

IUPAC Name |

cyclohexyl 4-[4-(4-fluorophenyl)-4-oxobutyl]piperazine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C21H29FN2O3.ClH/c22-18-10-8-17(9-11-18)20(25)7-4-12-23-13-15-24(16-14-23)21(26)27-19-5-2-1-3-6-19;/h8-11,19H,1-7,12-16H2;1H |

InChI Key |

HTSGOCGDQMSSFI-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)OC(=O)N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F.Cl |

Canonical SMILES |

C1CCC(CC1)OC(=O)N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F.Cl |

Other CAS No. |

26964-71-6 |

Synonyms |

67332 MD 67332MD |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

a) Melperone Hydrochloride

- Structural Similarity: Both fenaperone and melperone belong to the butyrophenone class, characterized by a phenylpiperidine backbone. This structural similarity suggests shared mechanisms of action, particularly dopamine D2 receptor antagonism .

- Pharmacological Differences: Melperone is clinically utilized as an atypical antipsychotic with additional α1-adrenergic receptor blockade, reducing extrapyramidal side effects.

b) Other Butyrophenones (e.g., Haloperidol)

- Haloperidol, a well-known butyrophenone, exhibits potent D2 antagonism but has a higher incidence of extrapyramidal symptoms compared to melperone. Fenaperone’s safety and efficacy relative to haloperidol cannot be inferred from the provided sources.

Q & A

Q. What are the standard analytical methods for characterizing Fenaperone hydrochloride in preclinical research?

Methodological Answer: this compound's characterization typically involves:

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection, using a C18 column and mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.0) at 1.0 mL/min flow rate .

- Spectroscopy : Infrared (IR) spectroscopy to confirm functional groups and nuclear magnetic resonance (NMR) for structural elucidation.

- Solubility and Purity Tests : USP/Ph. Eur. compliance protocols for solubility in water, ethanol, and acidic/basic conditions, coupled with mass spectrometry for impurity profiling .

Example HPLC Parameters (Adapted from Nefazodone HCl Analysis ):

| Parameter | Specification |

|---|---|

| Column | C18, 250 mm × 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Buffer (30:70) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

Q. How should researchers design experiments to ensure reproducibility of this compound synthesis?

Methodological Answer:

- Protocol Documentation : Include detailed stoichiometry, reaction conditions (temperature, pH), and purification steps (e.g., recrystallization solvents) .

- Validation : Replicate synthesis in triplicate, reporting yield, purity (via HPLC), and spectral data (IR/NMR) for each batch .

- Reference Standards : Compare with pharmacopeial standards (e.g., USP) for identity and purity, citing established protocols for hydrochloride salts .

Q. What are the critical parameters for validating this compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC and mass balance analysis .

- Light Sensitivity : Use ICH Q1B guidelines for photostability testing under UV/visible light .

- Data Reporting : Tabulate % potency loss, degradation products, and statistical significance (p < 0.05) using ANOVA .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?

Methodological Answer:

- Comparative Analysis : Use compartmental modeling to reconcile differences in absorption (e.g., solubility vs. membrane permeability) .

- Experimental Variables : Control for factors like protein binding in vitro (e.g., albumin concentration) and metabolic enzymes (CYP450 isoforms) in vivo .

- Meta-Analysis : Systematically review literature to identify methodological disparities (e.g., dosing regimens, animal models) and adjust study designs accordingly .

Q. What strategies optimize HPLC method development for this compound in complex biological matrices?

Methodological Answer:

- Column Screening : Test C8, C18, and phenyl columns to improve peak symmetry and resolution .

- Mobile Phase Optimization : Adjust pH (2.5–5.0) and organic modifier ratio to enhance selectivity for metabolites .

- Validation : Assess linearity (R² > 0.995), LOD/LOQ (ng/mL range), and recovery rates (85–115%) per ICH Q2(R1) .

Q. How should researchers address discrepancies in reported receptor-binding affinities of this compound?

Methodological Answer:

- Assay Standardization : Use radioligand binding assays with consistent membrane preparations (e.g., rat cortical tissue) and reference ligands (e.g., ketanserin for 5-HT2A) .

- Data Normalization : Express results as Ki values with 95% confidence intervals, controlling for temperature and incubation time .

- Cross-Validation : Compare results across labs using blinded samples and shared protocols .

Q. What strategies integrate computational pharmacokinetic models with experimental data for this compound?

Methodological Answer:

- In Silico Modeling : Use software like GastroPlus® to predict absorption (e.g., logP, pKa) and validate with in vitro Caco-2 permeability assays .

- Parameter Estimation : Apply Bayesian methods to refine volume of distribution (Vd) and clearance (CL) using plasma concentration-time curves .

- Publication Standards : Report model assumptions (e.g., steady-state vs. dynamic) and sensitivity analyses in supplementary materials .

Q. How can researchers validate novel metabolites of this compound identified via untargeted metabolomics?

Methodological Answer:

- Synthetic Standards : Synthesize putative metabolites (e.g., hydroxylated derivatives) for co-elution studies .

- High-Resolution MS : Use Q-TOF or Orbitrap platforms to confirm exact mass (<5 ppm error) and fragmentation patterns .

- Biological Relevance : Correlate metabolite levels with pharmacodynamic outcomes (e.g., receptor occupancy) in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.